molecular formula C25H22N2OS2 B286315 4,5-bis(benzylsulfanyl)-2-(3-methylphenyl)-3(2H)-pyridazinone

4,5-bis(benzylsulfanyl)-2-(3-methylphenyl)-3(2H)-pyridazinone

Cat. No. B286315
M. Wt: 430.6 g/mol
InChI Key: IEEJJVRIVXKJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-bis(benzylsulfanyl)-2-(3-methylphenyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BZSMP and is a member of the pyridazinone family. BZSMP has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of BZSMP is not fully understood. However, studies have shown that BZSMP inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death, making BZSMP a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
BZSMP has been found to exhibit significant biochemical and physiological effects. Studies have shown that BZSMP induces apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. Additionally, BZSMP has been found to inhibit the production of inflammatory cytokines, leading to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BZSMP is its potent antitumor and anti-inflammatory activity. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of BZSMP is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BZSMP. One potential direction is to optimize the synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of BZSMP. Finally, studies are needed to investigate the potential use of BZSMP in combination with other drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 4,5-bis(benzylsulfanyl)-2-(3-methylphenyl)-3(2H)-pyridazinone is a chemical compound that has significant potential in various scientific fields. The synthesis method of BZSMP has been optimized to improve yield and purity. BZSMP has been found to exhibit significant antitumor and anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of BZSMP and its potential use in combination with other drugs.

Synthesis Methods

The synthesis method of BZSMP involves the reaction of 3-methylbenzylamine with 2-(3-methylphenyl) acetylacetone in the presence of sulfur powder. This reaction results in the formation of BZSMP as a yellow solid with a melting point of 205-207°C. The synthesis method of BZSMP has been optimized to improve yield and purity.

Scientific Research Applications

BZSMP has been studied for its potential applications in various scientific fields. One of the primary applications of BZSMP is in the field of medicinal chemistry. BZSMP has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, BZSMP has been found to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

Molecular Formula

C25H22N2OS2

Molecular Weight

430.6 g/mol

IUPAC Name

4,5-bis(benzylsulfanyl)-2-(3-methylphenyl)pyridazin-3-one

InChI

InChI=1S/C25H22N2OS2/c1-19-9-8-14-22(15-19)27-25(28)24(30-18-21-12-6-3-7-13-21)23(16-26-27)29-17-20-10-4-2-5-11-20/h2-16H,17-18H2,1H3

InChI Key

IEEJJVRIVXKJQM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3)SCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

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